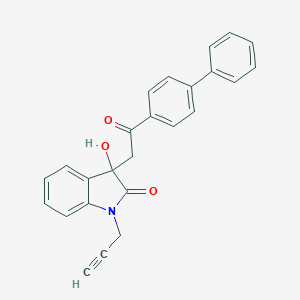
N-(2-adamantyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-3-fluorobenzamide, also known as 2-Adamantyl-3-fluorobenzamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In particular, it has been shown to inhibit the replication of the influenza virus and the hepatitis C virus. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-3-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of the hepatitis C virus NS5B RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the replication of various viruses, including the influenza virus and the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-adamantyl)-3-fluorobenzamide has several advantages as a research tool. It is a relatively stable compound that can be synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type or tissue-specific. In addition, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for research on N-(2-adamantyl)-3-fluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. It may also be useful to develop analogs of N-(2-adamantyl)-3-fluorobenzamide with improved potency and selectivity. Finally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)-3-fluorobenzamide involves the reaction of 2-Adamantanone with 3-Fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
Nombre del producto |
N-(2-adamantyl)-3-fluorobenzamide |
|---|---|
Fórmula molecular |
C17H20FNO |
Peso molecular |
273.34 g/mol |
Nombre IUPAC |
N-(2-adamantyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Clave InChI |
XHXWLJHLRXZLFN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)


![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)